![molecular formula C8H4BrF2NOS B2809933 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole CAS No. 1629896-94-1](/img/structure/B2809933.png)
2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole
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Overview
Description
“2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole” is a chemical compound with the CAS Number: 1629896-94-1 . It has a molecular weight of 280.09 and is typically in powder form .
Synthesis Analysis
The synthesis of benzothiazoles, which includes “2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole”, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Physical And Chemical Properties Analysis
“2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole” is a powder that is stored at room temperature . It has a molecular weight of 280.09 .Scientific Research Applications
- Conjugated Polymers : Researchers utilize 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole as a monomer for the synthesis of conjugated polymers. For instance:
Materials Science and Polymer Chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s worth noting that benzothiazole derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the benzothiazole compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Benzothiadiazole derivatives are known to be used in the synthesis of light-emitting diodes and conducting polymers for organic electronics , suggesting that they may interact with electron transport pathways.
Result of Action
It’s known that extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .
Action Environment
It’s known that the compound is stable at room temperature .
properties
IUPAC Name |
2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NOS/c1-13-6-3(10)2-4-7(5(6)11)14-8(9)12-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFLOTWUQJHPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1F)SC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole |
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